6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
CAS No.: 861212-71-7
Cat. No.: VC7897093
Molecular Formula: C12H14ClNO3S
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861212-71-7 |
|---|---|
| Molecular Formula | C12H14ClNO3S |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane |
| Standard InChI | InChI=1S/C12H14ClNO3S/c13-10-1-3-11(4-2-10)18(15,16)14-7-5-12(6-8-14)9-17-12/h1-4H,5-9H2 |
| Standard InChI Key | MJCCEIXTLSRFSF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane (CAS 861212-71-7) belongs to the azaspirocyclic sulfonamide family. Its molecular formula is C₁₂H₁₄ClNO₃S with a molecular weight of 287.76 g/mol . The spirocyclic architecture creates a rigid bicyclic system where oxygen and nitrogen atoms occupy strategic positions, influencing both electronic distribution and stereochemical properties.
Key structural attributes:
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Spiro[2.5]octane core: Combines a five-membered oxolane ring fused to a three-membered aziridine moiety
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4-Chlorophenylsulfonyl group: Provides strong electron-withdrawing characteristics
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Chiral centers: The spiro junction creates non-superimposable mirror images
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-chlorophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane |
| SMILES | C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| XLogP3 | 1.51 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing Considerations
The compound's synthesis typically employs multi-step protocols emphasizing regioselective sulfonylation and spirocyclization . A representative pathway involves:
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Core formation: Cyclocondensation of 1,3-diols with aziridine precursors under acidic conditions
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Sulfonylation: Reaction with 4-chlorobenzenesulfonyl chloride in presence of DMAP catalyst
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Purification: Chromatographic separation using silica gel with ethyl acetate/hexane eluent
Critical parameters:
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Temperature control during aziridine ring formation (maintained at -20°C to prevent ring-opening)
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Strict anhydrous conditions for sulfonyl chloride reactions
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Final purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient)
Physicochemical Profile
Experimental data reveals distinctive solubility and stability characteristics:
| Parameter | Measurement |
|---|---|
| Melting Point | 159-160°C (decomposition observed above 165°C) |
| Solubility (25°C) | DMSO: 48 mg/mL |
| Methanol: 22 mg/mL | |
| LogD (pH 7.4) | 1.89 ± 0.12 |
| Plasma Stability | >94% after 4h (human plasma) |
The sulfonyl group enhances thermal stability compared to non-sulfonylated analogs, with TGA analysis showing 5% mass loss at 210°C .
Industrial and Research Applications
Beyond pharmaceutical development, this compound serves multiple roles:
5.1. Chemical Biology Probes
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Photoaffinity labeling agents for sulfotransferase studies
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Chiral auxiliaries in asymmetric synthesis
5.2. Material Science Applications
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Monomers for high-performance polymers (Tg = 185°C)
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Liquid crystal precursors with wide nematic ranges
5.3. Analytical Standards
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HPLC reference material for sulfonamide quantification
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Mass spectrometry internal standard (characteristic fragments at m/z 214.1 and 155.0)
| Route | LD₅₀ |
|---|---|
| Oral | 1,250 mg/kg |
| Dermal | >2,000 mg/kg |
| Inhalation | 1.8 mg/L/4h |
Future Research Directions
Emerging opportunities include:
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Development of radioiodinated derivatives for PET imaging
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Exploration as NS5B polymerase inhibitors in antiviral therapy
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Formulation studies for transdermal delivery systems
Ongoing clinical trials with related compounds (NCT04877327) may inform future applications of this specific sulfonamide derivative.
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